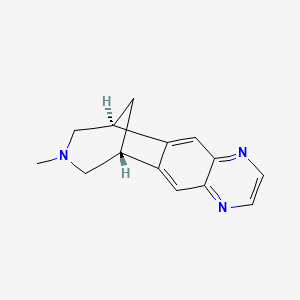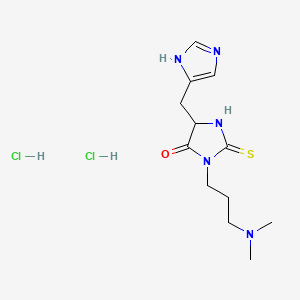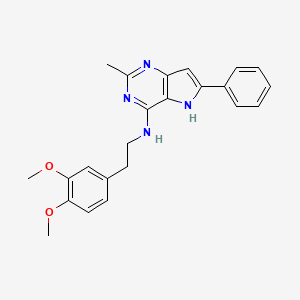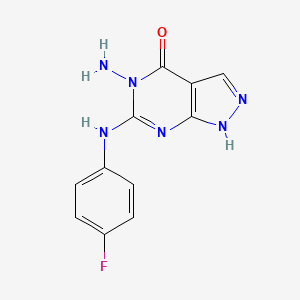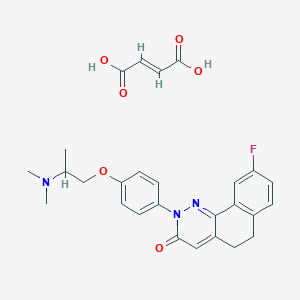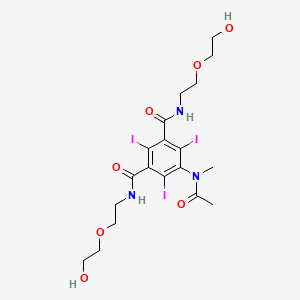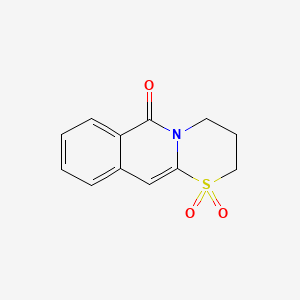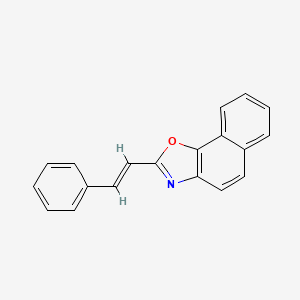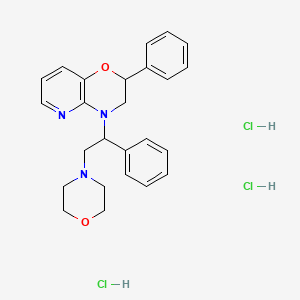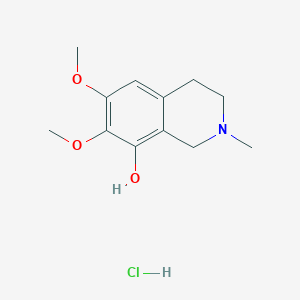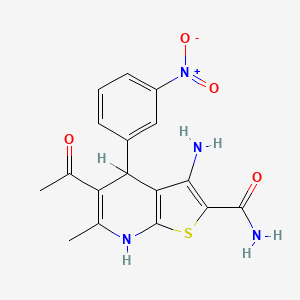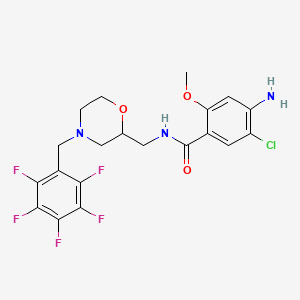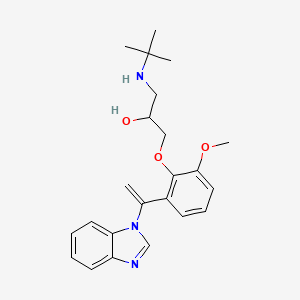
1-((6-(1-(1H-Benzimidazol-1-yl)vinyl)-2-methoxy)phenoxy)-3-(tert-butylamino)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((6-(1-(1H-Benzimidazol-1-yl)vinyl)-2-methoxy)phenoxy)-3-(tert-butylamino)-2-propanol is a complex organic compound that features a benzimidazole moiety, a methoxy group, and a tert-butylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-(1-(1H-Benzimidazol-1-yl)vinyl)-2-methoxy)phenoxy)-3-(tert-butylamino)-2-propanol typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the vinyl group, methoxy group, and tert-butylamino group through various organic reactions such as alkylation, substitution, and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes would be optimized for cost-efficiency, scalability, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-((6-(1-(1H-Benzimidazol-1-yl)vinyl)-2-methoxy)phenoxy)-3-(tert-butylamino)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the vinyl group to an alkane.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or phenoxy moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions may introduce new functional groups onto the phenoxy or benzimidazole rings.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules or materials.
Biology: Investigating its interactions with biological macromolecules or its potential as a biochemical probe.
Medicine: Exploring its pharmacological properties, such as potential therapeutic effects or as a lead compound for drug development.
Industry: Potential use in the development of new materials, coatings, or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((6-(1-(1H-Benzimidazol-1-yl)vinyl)-2-methoxy)phenoxy)-3-(tert-butylamino)-2-propanol would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Benzimidazol-1-yl)ethanol: A simpler benzimidazole derivative with potential biological activity.
2-Methoxyphenol: A phenolic compound with various industrial and medicinal applications.
tert-Butylamine: A common amine used in organic synthesis.
Uniqueness
1-((6-(1-(1H-Benzimidazol-1-yl)vinyl)-2-methoxy)phenoxy)-3-(tert-butylamino)-2-propanol is unique due to its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its structural complexity allows for diverse applications and interactions in different scientific fields.
Properties
CAS No. |
85128-09-2 |
|---|---|
Molecular Formula |
C23H29N3O3 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
1-[2-[1-(benzimidazol-1-yl)ethenyl]-6-methoxyphenoxy]-3-(tert-butylamino)propan-2-ol |
InChI |
InChI=1S/C23H29N3O3/c1-16(26-15-24-19-10-6-7-11-20(19)26)18-9-8-12-21(28-5)22(18)29-14-17(27)13-25-23(2,3)4/h6-12,15,17,25,27H,1,13-14H2,2-5H3 |
InChI Key |
QHRHIBUBQWZZEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=C(C=CC=C1OC)C(=C)N2C=NC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


